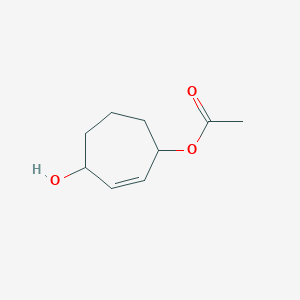
5-Chloro-N-(2,6-dimethylphenyl)-2-hydroxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-N-(2,6-dimethylphenyl)-2-hydroxybenzamide is a chemical compound belonging to the class of benzamide derivatives. It has been studied for its potential therapeutic applications and exhibits interesting pharmacological properties.
Métodos De Preparación
The synthesis of 5-Chloro-N-(2,6-dimethylphenyl)-2-hydroxybenzamide typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with 2,6-dimethylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
5-Chloro-N-(2,6-dimethylphenyl)-2-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Aplicaciones Científicas De Investigación
5-Chloro-N-(2,6-dimethylphenyl)-2-hydroxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential to inhibit enzymes like histone deacetylases (HDACs), which play a role in gene expression regulation.
Medicine: It has shown potential in inducing cell cycle arrest and apoptosis in cancer cells, making it a candidate for anticancer research.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-Chloro-N-(2,6-dimethylphenyl)-2-hydroxybenzamide involves the inhibition of certain enzymes and signaling pathways. It inhibits the activity of histone deacetylases (HDACs), leading to changes in chromatin structure and gene expression. This inhibition is linked to the induction of cell cycle arrest and apoptosis in cancer cells. Additionally, it modulates the activity of glycogen synthase kinase-3β (GSK-3β), which is involved in the pathogenesis of neurodegenerative diseases.
Comparación Con Compuestos Similares
5-Chloro-N-(2,6-dimethylphenyl)-2-hydroxybenzamide can be compared with similar compounds such as:
5-Chloro-N-(2,6-dimethylphenyl)-2-methoxybenzamide: This compound has a methoxy group instead of a hydroxy group, which may affect its pharmacological properties.
5-Chloro-N-(2,6-dimethylphenyl)-2-nitrobenzamide: The presence of a nitro group can significantly alter its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern and its ability to inhibit multiple enzymes involved in critical biological processes.
Propiedades
Número CAS |
634185-92-5 |
|---|---|
Fórmula molecular |
C15H14ClNO2 |
Peso molecular |
275.73 g/mol |
Nombre IUPAC |
5-chloro-N-(2,6-dimethylphenyl)-2-hydroxybenzamide |
InChI |
InChI=1S/C15H14ClNO2/c1-9-4-3-5-10(2)14(9)17-15(19)12-8-11(16)6-7-13(12)18/h3-8,18H,1-2H3,(H,17,19) |
Clave InChI |
DYMNBBSHQKKZHB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)NC(=O)C2=C(C=CC(=C2)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(cyclopropylmethyl)-](/img/structure/B12586093.png)

![N-(3-Chloroisoquinolin-5-yl)-N'-[2-(3,4-dichlorophenyl)ethyl]urea](/img/structure/B12586108.png)


![2-Azaspiro[4.5]decan-3-one, 2-(1,1-dimethylethyl)-](/img/structure/B12586125.png)
![(3R,4S)-4-hydroxy-3-methyl-4-[4-(trifluoromethyl)phenyl]butan-2-one](/img/structure/B12586135.png)

![N-{5-[(4-Fluorophenyl)sulfamoyl]naphthalen-1-yl}acetamide](/img/structure/B12586145.png)

![Acetamide,2-[(8-bromo-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B12586153.png)
![[(1S,2S,5S)-5-(Propan-2-yl)bicyclo[3.1.0]hexan-2-yl]methanethiol](/img/structure/B12586156.png)
